![molecular formula C13H10F2N2O3 B2989760 1-[2-(2,4-Difluorophenyl)-2-oxoethyl]-4-methylpyrazine-2,3-dione CAS No. 1486242-11-8](/img/structure/B2989760.png)
1-[2-(2,4-Difluorophenyl)-2-oxoethyl]-4-methylpyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-Difluorophenyl)-2-oxoethyl]-4-methylpyrazine-2,3-dione is a useful research compound. Its molecular formula is C13H10F2N2O3 and its molecular weight is 280.231. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Applications
Compounds similar to 1-[2-(2,4-Difluorophenyl)-2-oxoethyl]-4-methylpyrazine-2,3-dione have shown potential in antifungal and antibacterial applications. For instance, derivatives of the 1,2,4-triazole class have been synthesized and characterized for their antifungal properties, demonstrating poor solubility in buffer solutions but better solubility in alcohols, indicating potential for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020). Similarly, new pyrazoles incorporated with imidazole, pyrrole, and other cyclic and heterocyclic moieties have been studied for their antibacterial activity, underscoring the potential of pyrazine derivatives in developing new antimicrobial agents (El-Emarya & El-Adasy, 2006).
Anticonvulsant and Analgesic Effects
Research on 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones has revealed significant anticonvulsant activity, with several compounds being effective in seizure models. This indicates that modifications to the pyrazine-2,3-dione structure can lead to potent therapeutic agents with potential applications in treating neurological disorders (Kamiński, Rzepka, & Obniska, 2011). Additionally, derivatives of the thieno[3,4-c]pyrazol-4-one series have shown remarkable analgesic and anti-inflammatory activities in animal models, further suggesting the utility of such compounds in pain management and inflammatory conditions (Menozzi et al., 1992).
Materials Science and Cheminformatics
Compounds structurally related to this compound have been explored for their electronic and physical properties, including piezochromism, acidochromism, and solvent-induced emission changes. These properties are crucial for developing new materials with potential applications in sensors, displays, and imaging technologies. For example, D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics have been synthesized, displaying different stimulus-responsive fluorescent properties in the solid state, which could be beneficial for cell imaging and other biomedical applications (Lei et al., 2016).
Eigenschaften
IUPAC Name |
1-[2-(2,4-difluorophenyl)-2-oxoethyl]-4-methylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O3/c1-16-4-5-17(13(20)12(16)19)7-11(18)9-3-2-8(14)6-10(9)15/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSZGQUSVDCEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN(C(=O)C1=O)CC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2989678.png)
![4-(3-{1-Azaspiro[4.5]dec-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde](/img/structure/B2989683.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2989685.png)
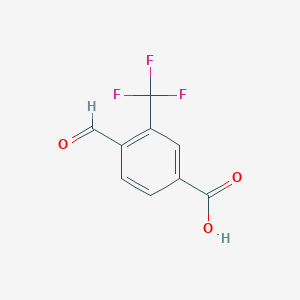
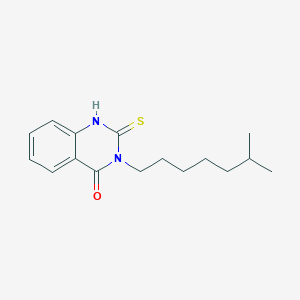
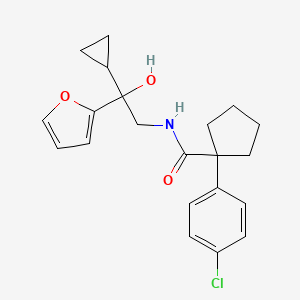

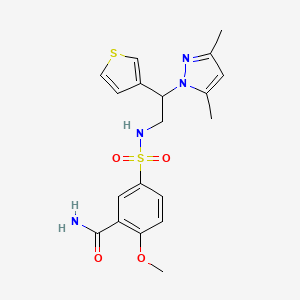
![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2989692.png)
![2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide](/img/structure/B2989693.png)
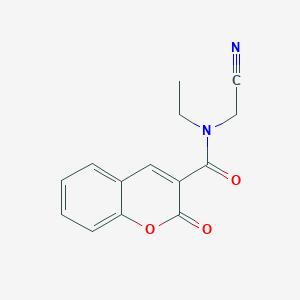
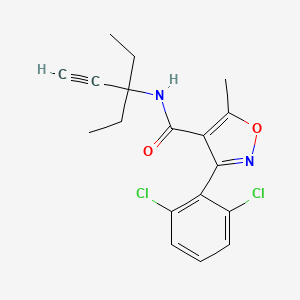
![1-{3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}isoquinoline](/img/structure/B2989697.png)
![1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine](/img/structure/B2989700.png)
